1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-
Overview
Description
The compound “1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-” is a complex organic molecule with the molecular formula C19H25N5OS2 . It is also known as AZD8797, a non-competitive allosteric modulator of CX3CL1.
Molecular Structure Analysis
The structure of this compound includes several functional groups, including an amino group, a thiazole ring, a pyrimidine ring, and a thioether linkage . It has two defined stereocenters .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 651.1±65.0 °C at 760 mmHg, and a flash point of 347.6±34.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Cyclic Condensations : 2-amino-1,3,4-thiadiazole, a structurally related compound, undergoes reactions with 1,3-dicarbonyl compounds leading to the formation of various pyrimidine derivatives, suggesting potential pathways for synthesizing derivatives of the target compound (Lauer & Zenchoff, 1976).
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : Studies on thiazolo[4,5-d]pyrimidine derivatives show potential methods for synthesizing and modifying the target compound, often resulting in compounds with notable antimicrobial properties (Habib et al., 2007).
Novel Synthesis Approaches : Investigations into the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines provide insight into novel methods of producing structurally similar compounds (Hurst, Atcha & Marshall, 1991).
Biological Evaluation and Applications
Biological Evaluation : Research on the synthesis and biological evaluation of [11C]methyl derivatives of similar compounds highlights the potential for using the target compound in biological studies, such as receptor binding affinity assays (Gao et al., 2017).
Antimicrobial Properties : Studies on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their subsequent biological testing indicate the potential antimicrobial properties of these compounds, which could be relevant for the target compound as well (Sirakanyan et al., 2015).
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting similar potential applications for the target compound (Sondhi et al., 2005).
properties
IUPAC Name |
(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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